2,3-Diiodopyridine
CAS No.: 83674-70-8
Cat. No.: VC3741436
Molecular Formula: C5H3I2N
Molecular Weight: 330.89 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 83674-70-8 |
---|---|
Molecular Formula | C5H3I2N |
Molecular Weight | 330.89 g/mol |
IUPAC Name | 2,3-diiodopyridine |
Standard InChI | InChI=1S/C5H3I2N/c6-4-2-1-3-8-5(4)7/h1-3H |
Standard InChI Key | AQWGOTHUVVKPTG-UHFFFAOYSA-N |
SMILES | C1=CC(=C(N=C1)I)I |
Canonical SMILES | C1=CC(=C(N=C1)I)I |
Introduction
Chemical Structure and Properties
Physical Properties
While specific physical data for 2,3-diiodopyridine is limited in the available search results, we can infer some properties based on structurally similar compounds. By comparing with related iodopyridines, we can estimate its characteristics:
Property | 2,3-Diiodopyridine (estimated) | 3-Iodopyridine | 2-Chloro-3-iodopyridine |
---|---|---|---|
Molecular Weight | 330.84 Da | 204.996 Da | 239.44 Da |
Appearance | Crystalline solid | Crystalline solid | Crystalline solid |
Melting Point | 60-80°C (estimated) | 53-56°C | 93-96°C |
Boiling Point | 280-300°C (estimated) | 215.4±13.0°C | 261.2±20.0°C |
Density | 2.2-2.4 g/cm³ (estimated) | 2.0±0.1 g/cm³ | 2.1±0.1 g/cm³ |
These estimated properties are based on trends observed in similar compounds, considering the impact of additional iodine substitution on physical characteristics.
Chemical Properties
2,3-Diiodopyridine exhibits distinctive chemical properties due to its unique structure:
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Reactivity: The compound shows differential reactivity at the 2- and 3-positions, with the 2-position (adjacent to the nitrogen) typically being more reactive in nucleophilic substitution reactions due to the electron-withdrawing effect of the pyridine nitrogen.
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Metal-Halogen Exchange: The iodine atoms can undergo metal-halogen exchange reactions with organolithium or Grignard reagents, making the compound valuable for introducing various functional groups.
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Cross-Coupling Capabilities: Like other iodinated aromatics, 2,3-diiodopyridine can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds.
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Photosensitivity: Based on similar compounds like 2-fluoro-3-iodopyridine, it's likely that 2,3-diiodopyridine is light sensitive and requires storage in appropriate conditions to prevent degradation.
Synthesis Methods
Metal-Catalyzed Approaches
Another potential synthetic route could involve metal-catalyzed halogen exchange reactions. For instance, the synthesis of 2,3-dichloro-5-iodopyridine, a related compound, involves lithiating 5-bromo-2,3-dichloropyridine at reduced temperature to form 2,3-dichloro-5-lithiopyridine, which is then reacted with I₂ to introduce the iodine atom.
A similar approach could potentially be adapted for the synthesis of 2,3-diiodopyridine:
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Preparation of an appropriately substituted pyridine precursor
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Lithiation at specific positions
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Reaction with iodine to introduce the iodine atoms
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Extraction and purification to obtain the final product
Alternative Methods
An alternative synthetic pathway might involve the iodination of hydroxypyridines followed by functional group transformations. The synthesis of 2,3-dichloro-5-iodopyridine via iodination of 5-chloro-6-hydroxynicotinic acid with I₂ in an aqueous alkaline iodide solution, followed by reaction with a chlorinating agent, demonstrates this approach. Similar methodologies could potentially be adapted for the synthesis of 2,3-diiodopyridine.
Applications and Uses
Pharmaceutical Development
Based on the applications of structurally similar compounds, 2,3-diiodopyridine likely plays significant roles in pharmaceutical research and development:
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Synthetic Intermediate: The compound can serve as a key intermediate in the synthesis of various pharmaceuticals, particularly in developing anti-cancer, anti-inflammatory, and anti-viral drugs.
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Potential HIV Treatment: Research on 4-Arylthio & 4-Aryloxy-3-Iodopyridine-2(1H)-one analogs has demonstrated anti-HIV activity, suggesting that 2,3-diiodopyridine derivatives might also exhibit similar biological activities.
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Building Block for Drug Design: The compound's structure allows for selective functionalization, making it valuable in building complex drug molecules with specific three-dimensional architectures.
Material Science
In material science, 2,3-diiodopyridine and its derivatives could contribute to:
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Advanced Materials: Development of polymers and coatings with enhanced properties due to the unique electronic characteristics of iodinated pyridines.
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Electronic Materials: Potential applications in the creation of organic semiconductors, conductive materials, or components for electronic devices.
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Functional Materials: Creation of materials with specific optical, magnetic, or electrical properties for specialized applications.
Organic Synthesis
In organic synthesis, 2,3-diiodopyridine serves as:
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Versatile Building Block: The compound allows for selective functionalization at different positions, enabling the synthesis of diverse pyridine derivatives.
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Cross-Coupling Partner: The iodine atoms facilitate various cross-coupling reactions for the construction of complex molecular architectures.
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Reagent for Library Creation: The compound can be used to create diverse chemical libraries for various applications, including drug discovery and materials research.
Research Findings
Patent Analysis
The search results indicate that 2,3-diiodopyridine has been mentioned in at least one literature reference. While specific details of this publication are not provided, it suggests academic research interest in the compound.
Related research on similar compounds provides insights into potential areas of study for 2,3-diiodopyridine:
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Structure-Activity Relationship Studies: Research on 4-Arylthio & 4-Aryloxy-3-Iodopyridine-2(1H)-one analogs has employed computational approaches like pharmacophore modeling, QSAR studies, and molecular docking to elucidate structural properties required for designing HIV-RT inhibitors.
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Synthetic Methodology Development: Research on related compounds like 2,3-dichloro-5-iodopyridine has focused on developing efficient synthetic methods, indicating similar research might exist for 2,3-diiodopyridine.
Comparison with Similar Compounds
Comparison with 3-Iodopyridine
Property | 2,3-Diiodopyridine | 3-Iodopyridine |
---|---|---|
Molecular Formula | C₅H₃I₂N | C₅H₄IN |
Molecular Weight | 330.84 Da | 204.996 Da |
Melting Point | 60-80°C (estimated) | 53-56°C |
Boiling Point | 280-300°C (estimated) | 215.4±13.0°C |
Reactivity | Higher reactivity, two reactive sites | Lower reactivity, single reactive site |
Applications | Broader range of applications due to dual functionality | More limited applications |
3-Iodopyridine contains a single iodine atom at position 3, whereas 2,3-diiodopyridine contains two iodine atoms at positions 2 and 3. This additional iodine atom in 2,3-diiodopyridine significantly alters its physical properties and reactivity, providing additional synthetic versatility compared to 3-iodopyridine.
Comparison with 2-Chloro-3-iodopyridine
Property | 2,3-Diiodopyridine | 2-Chloro-3-iodopyridine |
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Molecular Formula | C₅H₃I₂N | C₅H₃ClIN |
Molecular Weight | 330.84 Da | 239.44 Da |
Melting Point | 60-80°C (estimated) | 93-96°C |
Substituents | Two iodine atoms | One chlorine, one iodine atom |
Reactivity Pattern | Similar reactivity at both positions | Differential reactivity between Cl and I positions |
Applications | Specialized applications requiring diiodo functionality | Biochemical reagent for life science research |
2-Chloro-3-iodopyridine differs from 2,3-diiodopyridine by having a chlorine atom at position 2 instead of a second iodine atom. This substitution results in different physical properties and reactivity patterns, with 2-chloro-3-iodopyridine typically having higher melting point but lower molecular weight.
Comparison with 2-Fluoro-3-iodopyridine
Property | 2,3-Diiodopyridine | 2-Fluoro-3-iodopyridine |
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Molecular Formula | C₅H₃I₂N | C₅H₃FIN |
Molecular Weight | 330.84 Da | 222.989 Da |
Applications | Synthetic intermediate with dual iodine functionality | Used in pharmaceutical development, material science, and agrochemical research |
Reactivity | Two similarly reactive iodine sites | Differential reactivity between F and I positions |
Synthetic Utility | Valuable for introducing two functional groups | Valuable for selective functionalization |
2-Fluoro-3-iodopyridine features a fluorine atom at position 2 instead of an iodine atom. The fluorine atom is smaller and more electronegative than iodine, resulting in different electronic properties and reactivity patterns compared to 2,3-diiodopyridine. 2-Fluoro-3-iodopyridine is known to be used in pharmaceutical development, material science, agricultural chemistry, and organic synthesis.
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